molecular formula C12H8BrNO B1282082 2-(3-Bromobenzoyl)pyridine CAS No. 206357-82-6

2-(3-Bromobenzoyl)pyridine

Cat. No.: B1282082
CAS No.: 206357-82-6
M. Wt: 262.1 g/mol
InChI Key: NVGQILUWTNBMRD-UHFFFAOYSA-N
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Description

2-(3-Bromobenzoyl)pyridine is an organic compound with the molecular formula C12H8BrNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a benzoyl group, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzoyl)pyridine typically involves the reaction of 2-bromopyridine with isopropylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (0°C) followed by the addition of 3-bromo-N,N-dimethylbenzamide . The reaction mixture is then allowed to warm to room temperature and stirred for an extended period (48 hours) before being quenched with cold saturated ammonium chloride solution . The product is extracted using toluene and purified through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzoyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include isopropylmagnesium bromide, tetrahydrofuran, and ammonium chloride . Reaction conditions typically involve low temperatures for initial steps and room temperature for subsequent steps.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Bromobenzoyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromobenzoyl)pyridine is unique due to its specific structure, which combines a bromine atom, benzoyl group, and pyridine ring. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.

Properties

IUPAC Name

(3-bromophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQILUWTNBMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514314
Record name (3-Bromophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206357-82-6
Record name (3-Bromophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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